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molecular formula C9H6ClNO3 B8803431 Methyl 3-chloro-5-cyano-4-hydroxybenzoate

Methyl 3-chloro-5-cyano-4-hydroxybenzoate

Cat. No. B8803431
M. Wt: 211.60 g/mol
InChI Key: GQPXYNMBPLSNQT-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

Methyl 3-cyano-4-hydroxybenzoate (2.00 g) was dissolved in chloroform (15 mL) and methanol (5 mL), and N-chlorosuccinimide (3.62 g) and 4N hydrochloric acid-ethyl acetate (6.8 mL) were added to the solution, and then the mixture was stirred at room temperature for 1 hour. The solvent was distilled off under reduced pressure and a mixture of methanol and water in a mixing ratio of 9:1 was added, and then the precipitated crystal was washed with water and isopropyl alcohol to obtain the title compound (1.27 g) as a colorless crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])#[N:2].[Cl:14]N1C(=O)CCC1=O.Cl.C(OCC)(=O)C>C(Cl)(Cl)Cl.CO>[Cl:14][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([C:1]#[N:2])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.62 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
6.8 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of methanol and water in a mixing ratio of 9:1
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the precipitated crystal was washed with water and isopropyl alcohol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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